1,2-Dihydronaphthalene-1,2-diol
Overview
Description
1,2-Dihydronaphthalene-1,2-diol, also known as 1,2-dihydroxy-1,2-dihydronaphthalene or naphthalene-1,2-dihydrodiol, belongs to the class of organic compounds known as naphthalenes . It has a molecular formula of C10H10O2, an average mass of 162.185 Da, and a monoisotopic mass of 162.068085 Da .
Synthesis Analysis
The synthesis of 1,2-Dihydronaphthalene-1,2-diol involves a palladium-catalyzed tandem Heck/Suzuki coupling reaction . Another study mentions the successful preparation of four trans-1,2-dihydro-1,2-diols, including trans-1,2-dihydronaphthalene-1,2-diol, for use as standards in GC-MS analysis .Molecular Structure Analysis
The molecular structure of 1,2-Dihydronaphthalene-1,2-diol consists of a naphthalene moiety, which is two fused benzene rings .Chemical Reactions Analysis
The enzyme naphthalene 1,2-dioxygenase catalyzes the chemical reaction of naphthalene with NADH, H+, and O2 to produce (1R,2S)-1,2-dihydronaphthalene-1,2-diol and NAD+ . Another enzyme, cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase, catalyzes the reaction of cis-1,2-dihydronaphthalene-1,2-diol with NAD+ to produce naphthalene-1,2-diol, NADH, and H+ .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dihydronaphthalene-1,2-diol include a molecular formula of C10H10O2, an average mass of 162.185 Da, and a monoisotopic mass of 162.068085 Da .Scientific Research Applications
Synthetic Chemistry Applications : 1,2-Dihydronaphthalene derivatives are significant in synthetic chemistry, particularly in catalytic asymmetric constructions. For instance, they are used in enantioselective synthesis processes using oxidative N-heterocyclic carbene catalysis (Perveen et al., 2017).
Kinetic Studies : The liquid-phase thermolysis of 1,2-dihydronaphthalene has been studied, providing insights into product distributions and kinetic calculations, useful in understanding its behavior under various conditions (Allen & Gavalas, 1983).
Bioconversion and Biotransformation : 1,2-Dihydronaphthalene is a target for bioconversion processes. For example, its derivatives have been synthesized through bioconversion by modified strains of bacteria, indicating its potential in biotechnological applications (Orsini & Pelizzoni, 1996).
Thermodynamic Properties : Research has been conducted to understand the thermodynamic properties of 1,2-dihydronaphthalene, such as entropies, enthalpies, and Gibbs free energies. These properties are crucial for its application in various chemical processes (Chirico & Steele, 2008).
Nuclear Magnetic Resonance (NMR) Studies : 1,2-Dihydronaphthalene has been studied using proton resonance spectroscopy to understand its molecular structure and behavior, which is important for its application in organic chemistry (Cook et al., 1969).
Dioxygenase-Catalyzed Oxidation : The compound's substrates have been used in dioxygenase-catalyzed benzylic monohydroxylation processes, leading to the formation of arene hydrates and diols. This highlights its role in enzymatic reactions (Boyd et al., 1996).
Photochemical Studies : The photochemistry of 1,2-dihydronaphthalene oxide has been explored to understand its reaction pathways, which is relevant for its application in materials science and photochemistry (White, Wedyck, & Lynch, 1993).
Bioreactor Applications : 1,2-Dihydronaphthalene has been used in microbial dihydroxylation processes in membrane bioreactors, indicating its potential in industrial biotechnology and chemical production (Bosetti et al., 1996).
Safety And Hazards
1,2-Dihydronaphthalene-1,2-diol is a combustible liquid and can cause serious eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
Future Directions
properties
IUPAC Name |
1,2-dihydronaphthalene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUHWUSUBHNZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291284 | |
Record name | 1,2-Dihydro-1,2-dihydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydronaphthalene-1,2-diol | |
CAS RN |
7234-04-0 | |
Record name | 1,2-Dihydro-1,2-dihydroxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7234-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydroxy-1,2-dihydronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007234040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dihydro-1,2-dihydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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